methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate
Description
Methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core modified with three oxygen atoms (1,1,3-trioxo groups) and a methyl ester substituent at the 6-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The compound is commercially available (Ref: 3D-NCA63385) and is synthesized via esterification of the corresponding carboxylic acid derivative (CAS 90779-46-7) .
Properties
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQISJLUQULIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Chlorination of Terephthalic Acid Derivatives
The foundational approach involves derivatizing 2-sulfo-terephthalic acid (Formula III) through sequential esterification and chlorination. In this method, 2-sulfo-terephthalic acid undergoes esterification with a C₁–C₁₂ alkyl alcohol (e.g., methanol or ethanol) in the presence of acid catalysts such as sulfuric acid or thionyl chloride. The resultant 2-sulfo-terephthalic acid dialkyl ester (Formula IV) is subsequently chlorinated using agents like phosphorus pentachloride or thionyl chloride to yield 2-chlorosulfonyl-terephthalic acid dialkyl ester (Formula II).
Key parameters include:
Ammonolysis of Chlorosulfonyl Intermediate
The chlorosulfonyl intermediate (Formula II) reacts with ammonia or ammonium salts (e.g., ammonium hydroxide or ammonium chloride) in polar aprotic solvents such as acetonitrile or tetrahydrofuran. This step substitutes the chlorosulfonyl group with an amide, forming the target compound.
Optimization Insights :
- Molar Ratios : A 1:2 to 1:50 molar ratio of Formula II to ammonium salt ensures complete conversion, with excess ammonia facilitating side-product suppression.
- Purity : Post-crystallization purity exceeds 99% when using ammonium hydroxide in methyl tert-butyl ether.
Oxidation of 2,5-Dimethyl-Benzenesulfonamide
Oxidative Cyclization Mechanism
An alternative route oxidizes 2,5-dimethyl-benzenesulfonamide (Formula II) using sodium hypochlorite (NaClO) in acidic media. The reaction initiates with methyl group oxidation to a carboxylate, followed by cyclization to form the benzothiazole ring.
Critical Conditions :
By-Product Management and Downstream Processing
The oxidation step generates l,l,3-trioxo-l,2-benzothiazole-6-carboxylic acid as a major by-product (up to 50% yield). This compound is reconverted via chlorination with phosphorus oxychloride (POCl₃) and subsequent amination with ammonium hydroxide, aligning the pathway with the target structure.
Comparative Analysis of Methodologies
Industrial Applications and Patent Landscape
Patent EP3397620B1 emphasizes scalability, with claims covering solvent recovery systems and recyclable catalysts. WO2017115137A1 prioritizes cost-effectiveness, utilizing NaClO—a low-cost oxidant—but acknowledges lower yields due to by-product formation.
Chemical Reactions Analysis
Types of Reactions
methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate (CAS No. 63633-85-2) has the molecular formula CHNOS and a molecular weight of 241.22 g/mol. Its structure includes a benzothiazole core that contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds containing benzothiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Investigations into its mechanism of action reveal that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
Materials Science
This compound also shows promise in materials science:
- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for various analytical techniques:
- Chromatography : This compound is used as a calibration standard in high-performance liquid chromatography (HPLC) due to its well-defined chemical properties and stability under various conditions .
Case Study 1: Antimicrobial Testing
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers for aerospace applications, researchers incorporated this compound into a polyimide matrix. The resulting polymer exhibited improved thermal stability and mechanical strength compared to traditional polyimides.
Mechanism of Action
The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole Core : A fused bicyclic system with sulfur and nitrogen atoms.
- 1,1,3-Trioxo Groups : Sulfonic acid-derived oxygen atoms at positions 1, 1, and 3, enhancing electrophilicity.
- Methyl Ester : Improves lipophilicity compared to the carboxylic acid form.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate with two structurally related compounds:
Key Observations :
Commercial Availability
- Suppliers : CymitQuimica (Ref: 3D-NCA63385) and Hairui Chemicals (CAS 1040074-58-5) list related compounds, indicating industrial relevance .
Research and Characterization Tools
- Analytical Methods : High-resolution mass spectrometry (HRMS) and NMR would confirm molecular weight and substituent positions.
Biological Activity
Methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate (commonly referred to as methyl benzothiazole) is a compound of increasing interest in biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent studies.
- Molecular Formula : C9H7NO5S
- Molecular Weight : 241.22 g/mol
- IUPAC Name : this compound
- InChI Key : STEQISJLUQULIO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium-containing salt. This method has been optimized for high yield and efficiency in industrial applications.
Antimicrobial Properties
Recent studies have demonstrated that methyl benzothiazole exhibits significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In vitro tests indicated that it possesses a minimal inhibitory concentration (MIC) comparable to established antibiotics .
- Antifungal Activity : Similar studies have reported antifungal properties against common pathogens such as Candida species and Aspergillus .
The mechanism by which methyl benzothiazole exerts its biological effects appears to involve the inhibition of specific enzymes and disruption of cellular processes. It may bind to active sites on target proteins or interfere with critical metabolic pathways.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of methyl benzothiazole against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, indicating strong antibacterial potential.
Case Study 2: Antifungal Screening
In another investigation focused on antifungal activity, methyl benzothiazole was tested against multiple fungal strains. The compound exhibited potent inhibition with IC50 values ranging from 20 to 30 μg/mL across different species .
Comparative Analysis
To understand the uniqueness of methyl benzothiazole's biological activity, it is beneficial to compare it with similar compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Notable Features |
|---|---|---|---|
| Methyl Benzothiazole | High (MIC = 50 μg/mL) | Moderate (IC50 = 20 μg/mL) | Broad-spectrum activity |
| 3-Methyl Benzothiazole | Moderate (MIC = 100 μg/mL) | Low (IC50 = 60 μg/mL) | Limited scope |
| Benzothiadiazine Derivatives | Low (MIC = 200 μg/mL) | Moderate (IC50 = 40 μg/mL) | Specific target interactions |
Future Directions
Given its promising biological activities, further research is warranted to explore the therapeutic potential of methyl benzothiazole in clinical settings. Investigations into its pharmacokinetics and toxicity profiles will be crucial for developing it into a viable therapeutic agent.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Compound Class | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl benzoxazole carboxylate | Methyl-3-amino-4-hydroxybenzoate + aryl acid, 15h reflux | 70–85 | |
| Benzothiazole hydrazones | Hydrazine hydrate, ethanol, reflux | 60–75 |
Advanced: How do steric and electronic effects influence the reactivity of the trioxo-benzothiazole core in cross-coupling reactions?
Methodological Answer:
The 1,1,3-trioxo group introduces electron-withdrawing effects, reducing electron density at the benzothiazole ring and directing electrophilic substitution to the 6-carboxylate position. Steric hindrance from the methyl group at position 6 may limit coupling reactions. To address this:
- Computational Modeling : Use DFT (Density Functional Theory) to map electron density distribution and predict reactive sites.
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) mitigate steric challenges .
- Experimental Validation : Monitor reaction progress via LC-MS to identify intermediates and optimize ligand-metal ratios.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Methyl ester protons at δ ~3.9 ppm (singlet).
- Aromatic protons in the benzothiazole ring (δ 7.5–8.5 ppm) .
- FT-IR : Strong absorption at ~1700–1750 cm⁻¹ confirms C=O stretching (trioxo and ester groups).
- X-ray Crystallography : Resolve bond angles (e.g., C3a–C4–C9 deviations due to intramolecular interactions) and confirm planarity of the heterocyclic ring .
Advanced: How can discrepancies in reported biological activity data for benzothiazole derivatives be systematically analyzed?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. A stepwise approach includes:
- Purity Assessment : Use HPLC (>98% purity threshold) and GC-MS to rule out side products .
- Dose-Response Curves : Compare EC₅₀ values across studies; inconsistencies may indicate off-target effects.
- Structural Analogues : Test derivatives (e.g., ethyl vs. methyl esters) to isolate substituent-specific effects .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition above 260°C (common for benzothiazoles) .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the trioxo group.
- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .
Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP, and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Analyze binding affinity to target proteins (e.g., sodium channels) using GROMACS .
- Docking Studies : AutoDock Vina for ligand-receptor interaction mapping, focusing on the trioxo moiety’s role in hydrogen bonding .
Basic: How can impurities in synthetic batches be identified and quantified?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with UV detection (Rf values compared to standards) .
- HPLC-DAD : Quantify impurities with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
- Mass Balance : Combine NMR integration and LC-MS to account for unreacted starting materials .
Advanced: What strategies resolve crystallographic ambiguities in benzothiazole derivatives?
Methodological Answer:
- High-Resolution XRD : Resolve disorder in the trioxo group using synchrotron radiation.
- Hirshfeld Surface Analysis : Identify weak interactions (e.g., Cl⋯H, C–H⋯π) contributing to packing .
- Twinned Crystals : Apply TWINLAW in SHELX to refine overlapping lattices .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .
Advanced: How can the compound’s electronic properties be exploited in materials science applications?
Methodological Answer:
- Electron-Deficient Moieties : The trioxo group enhances electron-accepting capacity for organic semiconductors.
- Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via EFISH (Electric-Field-Induced Second Harmonic) .
- DFT-Calculated Band Gaps : Compare HOMO-LUMO gaps with experimental UV-Vis data to design optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
